N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs, including a benzodioxole, a thiazole, and an amide group. The benzodioxole group is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The thiazole is a type of heterocyclic compound that is also common in various drugs and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzodioxole could be formed through a condensation reaction of a catechol and a methylene halide . The thiazole could be formed through a condensation of an alpha-halo ketone and a thioamide . The final amide linkage could be formed through a reaction of an amine and a carboxylic acid or acyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The benzodioxole and thiazole rings would likely contribute to the overall stability of the molecule through aromaticity . The amide group could participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine . The benzodioxole could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the benzodioxole and thiazole rings could increase its stability and rigidity . The amide group could allow for hydrogen bonding, potentially increasing its solubility in polar solvents .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it could interact with biological targets such as enzymes or receptors to exert its effects . The specific interactions would depend on the structure of the compound and the nature of the target .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c26-19(22-11-14-6-8-17-18(10-14)29-13-28-17)9-7-16-12-30-21(24-16)25-20(27)23-15-4-2-1-3-5-15/h1-6,8,10,12H,7,9,11,13H2,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPZLOQXCGDZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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